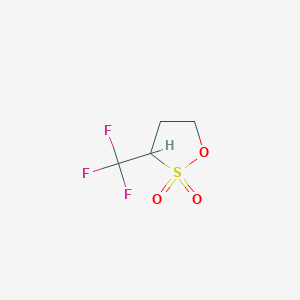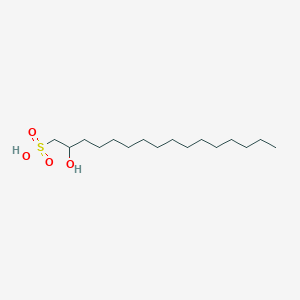![molecular formula C18H28N2O4S B12528246 N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide CAS No. 689283-81-6](/img/structure/B12528246.png)
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been extensively studied for their medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide typically involves the reaction of octane-1-sulfonyl chloride with 2-aminophenyl-3-oxobutanamide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
N-sulfonylamino azinones: Compounds with similar sulfonyl groups and biological activities.
Uniqueness
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is unique due to its specific structure, which combines an octane-1-sulfonyl group with a phenyl-3-oxobutanamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
689283-81-6 |
|---|---|
Fórmula molecular |
C18H28N2O4S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-[2-(octylsulfonylamino)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H28N2O4S/c1-3-4-5-6-7-10-13-25(23,24)20-17-12-9-8-11-16(17)19-18(22)14-15(2)21/h8-9,11-12,20H,3-7,10,13-14H2,1-2H3,(H,19,22) |
Clave InChI |
NELCTYJTNQFZPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)NC1=CC=CC=C1NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


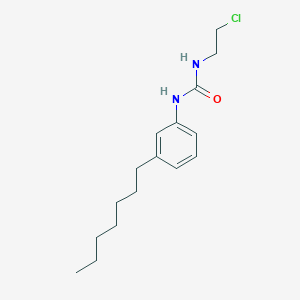
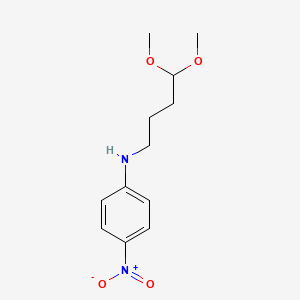
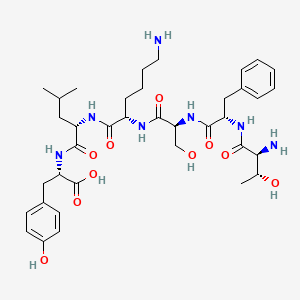
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
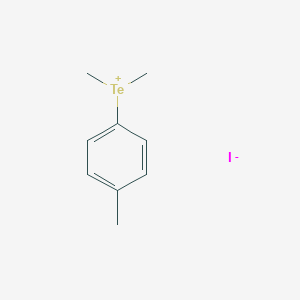
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
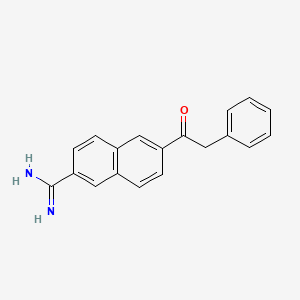
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
